

Enoxacin: A Comprehensive Technical Guide to its Pharmacokinetics and Oral Bioavailability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent. Belonging to the second generation of quinolones, it exhibits potent activity against a wide range of Gramnegative and some Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and repair.[1][2] This technical guide provides an in-depth analysis of the pharmacokinetics and oral bioavailability of **enoxacin**, presenting key data, experimental methodologies, and metabolic pathways to support further research and development.

Pharmacokinetic Profile of Enoxacin

The pharmacokinetic profile of **enoxacin** has been extensively studied in healthy volunteers and various patient populations. The drug is characterized by rapid oral absorption, wide distribution into body tissues, partial metabolism, and predominantly renal excretion.

Absorption and Oral Bioavailability

Enoxacin is rapidly and well-absorbed from the gastrointestinal tract following oral administration.[3][4] The absolute oral bioavailability of **enoxacin** is high, consistently reported to be approximately 90%.[1][4] Peak plasma concentrations (Cmax) are typically reached within



1 to 3 hours (Tmax) after oral ingestion.[5][6] The absorption of **enoxacin** appears to be dose-independent.[7]

Distribution

Enoxacin exhibits a large volume of distribution, indicating extensive penetration into various body tissues and fluids.[5][8] It distributes into blister fluid, saliva, tonsillar tissue, sinus mucosa, nasal secretions, middle ear effusion, sputum, lung, bone, and pelvic tissue, with high concentrations achieved in the prostate.[5] The protein binding of **enoxacin** in plasma is moderate, ranging from 35% to 40%.[1][5]

Metabolism

Enoxacin undergoes partial metabolism in the liver, with hepatic metabolism accounting for approximately 10-15% of an administered dose.[5][8] The primary metabolic pathway is the oxidation of the piperazine ring to form the main metabolite, oxo-**enoxacin**.[9][10] **Enoxacin** has been shown to be an inhibitor of the cytochrome P450 enzyme CYP1A2, which can lead to drug-drug interactions with other substrates of this enzyme, such as theophylline and caffeine. [5]

Excretion

The primary route of elimination for **enoxacin** and its metabolite is through the kidneys.[3][11] A significant portion of the administered dose, ranging from 44% to 71.6%, is excreted unchanged in the urine.[6][9][12] Both glomerular filtration and active tubular secretion contribute to the renal clearance of **enoxacin**.[9] The plasma half-life (t½) of **enoxacin** typically ranges from 3 to 6 hours.[1][5][8]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **enoxacin** from various studies.

Table 1: Single-Dose Pharmacokinetics of Oral Enoxacin in Healthy Volunteers



Dose (mg)	Cmax (mg/L)	Tmax (h)	AUC (mg·h/L)	t½ (h)	Oral Bioavaila bility (%)	Referenc e(s)
200	1.0 - 2.0	1.0 - 2.0	-	3.3 - 6.4	89	[13][14]
400	2.0 - 4.4	1.0 - 3.0	19.3 - 27.2	3.0 - 6.8	~90	[5][6][9]
600	3.7	1.9	36.3	6.2	-	[6]
800	3.8 - 11.4	1.0 - 2.0	-	4.7 - 6.4	89	[13][14]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.

Table 2: Steady-State Pharmacokinetics of Enoxacin in Elderly Patients with Complicated Urinary Tract

Infections (400 mg Oral Dose)

Parameter	Value	Reference
Cmax (mg/L)	5.45	[15]
Tmax (h)	-	[15]
AUC0-12h (mg·h/L)	41.0	[15]
t½ (h)	9.1	[15]
Oral Bioavailability (%)	86.97	[15]

AUC0-12h: Area under the curve from 0 to 12 hours.

Experimental Protocols

The determination of **enoxacin** and its metabolite concentrations in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is the most commonly employed analytical method.



HPLC Method for Enoxacin and Oxo-enoxacin in Plasma and Urine

- Sample Preparation:
 - Plasma: Protein precipitation with perchloric acid or acetonitrile is a common and effective method.[4]
 - Urine: Solid-phase extraction (SPE) is often used for urine samples to remove interfering substances.[5]
 - Prostatic Tissue: Liquid-liquid extraction is a suitable method for tissue samples.[11]
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is typically used for separation.[4][5][11]
 - Mobile Phase: A mixture of an acidic buffer (e.g., citric acid, phosphoric acid, or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[4][5][11]
 - Detection: UV detection at a wavelength of approximately 269 nm or 340 nm is frequently utilized.[5][11][16] Fluorescence detection can also be employed for enhanced sensitivity.
 [7]
 - Internal Standard: A structurally related compound, such as ciprofloxacin or fleroxacin, is
 often used as an internal standard to ensure accuracy and precision.[4][5]
- Method Validation:
 - The analytical method should be validated for linearity, precision, accuracy, sensitivity (limit of quantification), and recovery, according to established guidelines.

Pharmacokinetic Study Design

Human Studies:

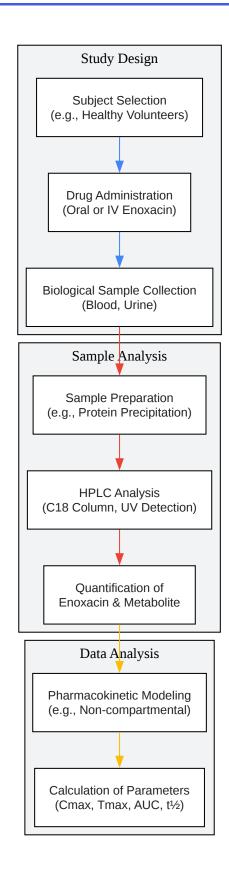


- Pharmacokinetic studies in humans are often designed as randomized, crossover studies to minimize inter-subject variability.[14]
- Subjects typically include healthy volunteers or specific patient populations relevant to the drug's indication.[15][17]
- Blood and urine samples are collected at predetermined time points after drug administration to characterize the concentration-time profile.[9]
- Animal Studies:
 - Animal models, such as mice (e.g., CF-1 strain), are used in preclinical pharmacokinetic and efficacy studies.[13]
 - Dosing is typically administered orally or intravenously to determine key pharmacokinetic parameters and bioavailability.[13]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis



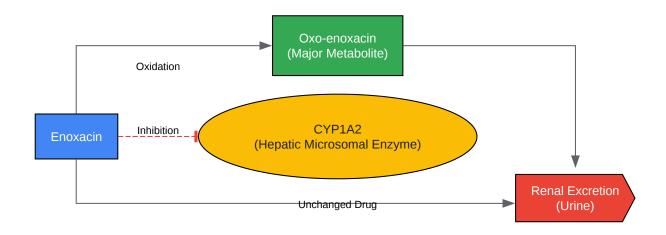


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Caption: Experimental workflow for a typical **enoxacin** pharmacokinetic study.



Metabolic Pathway of Enoxacin



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Caption: Simplified metabolic pathway of **enoxacin**.

Conclusion

Enoxacin exhibits favorable pharmacokinetic properties, including high oral bioavailability, extensive tissue distribution, and a predictable elimination profile. The well-established analytical methods for its quantification provide a solid foundation for further research. A thorough understanding of its metabolism, particularly its interaction with CYP1A2, is critical for predicting and managing potential drug-drug interactions. This comprehensive guide serves as a valuable resource for scientists and researchers involved in the development and clinical application of **enoxacin** and other fluoroquinolone antibiotics.

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